

An In-depth Technical Guide to Rhodium-Based Catalysts

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Introduction to Rhodium in Catalysis

Rhodium, a rare and precious platinum group metal, is a cornerstone of modern catalysis.^[1] Its compounds are renowned for their exceptional ability to accelerate a wide array of chemical reactions with high activity and selectivity, making them indispensable tools in both industrial processes and academic research.^[2] **Rhodium**-based catalysts are particularly pivotal in organometallic chemistry, where they facilitate transformations like hydrogenation, hydroformylation, and carbon-carbon bond formation.^[2]

The versatility of **rhodium** stems from its ability to exist in multiple oxidation states, most commonly Rh(I) and Rh(III), and to coordinate with a diverse range of ligands.^[3] This allows for the fine-tuning of the catalyst's steric and electronic properties to achieve desired reactivity and stereoselectivity, which is especially critical in the synthesis of fine chemicals and pharmaceuticals.^[2] While the high cost and low crustal content of **rhodium** present challenges, its superior performance often justifies its use, driving continuous research into more efficient and recyclable catalytic systems.^{[1][2]} This guide provides a comprehensive overview of the core types, mechanisms, and applications of **rhodium**-based catalysts.

Types of Rhodium Catalysts

Rhodium catalysts can be broadly classified into two main categories: homogeneous catalysts, which exist in the same phase as the reactants, and heterogeneous catalysts, which are in a

different phase.

Homogeneous Rhodium Catalysts

Homogeneous catalysts are typically coordination complexes or organometallic compounds soluble in the reaction medium.^[3] They are known for their high activity and selectivity under mild reaction conditions.

- **Wilkinson's Catalyst** (Chlorotris(triphenylphosphine)**rhodium**(I), $[\text{RhCl}(\text{PPh}_3)_3]$): This iconic red-brown solid is a square planar d8 complex and one of the most famous homogeneous catalysts.^{[4][5]} It is widely used for the hydrogenation of alkenes and alkynes.^{[4][6][7]} Its mechanism involves the oxidative addition of hydrogen, coordination of the unsaturated substrate, migratory insertion, and finally, reductive elimination to yield the product and regenerate the catalyst.^{[4][6][8]}
- **Rhodium(II) Carboxylates** (e.g., **Dirhodium** tetraacetate, $[\text{Rh}_2(\text{OAc})_4]$): These paddlewheel-structured dimeric complexes are highly effective for transformations involving diazo compounds.^[9] They are particularly prominent in cyclopropanation reactions, where they react with a diazo compound to form a **rhodium**-carbene intermediate that then transfers the carbene to an alkene.^{[1][10]} Chiral versions of these catalysts are used for highly enantioselective cyclopropanations.^{[11][12]}
- **Rhodium Carbonyls** (e.g., $[\text{Rh}_4(\text{CO})_{12}]$, $[\text{Rh}_6(\text{CO})_{16}]$): These **rhodium**(0) complexes are primarily used in carbonylation reactions, most notably hydroformylation (the oxo process).^[3] In these reactions, an alkene is converted to an aldehyde using synthesis gas (a mixture of CO and H_2).^[13]
- **Cationic Rh(I) Complexes with Chiral Ligands**: Complexes formed by combining a **rhodium** precursor, such as $[\text{Rh}(\text{COD})_2]\text{BF}_4$ (COD = 1,5-cyclooctadiene), with chiral diphosphine ligands (e.g., BINAP, DuPHOS, SEGPHOS) are paramount in asymmetric catalysis.^{[14][15]} These systems are renowned for their ability to catalyze reactions like asymmetric hydrogenation with exceptionally high enantioselectivity, which is crucial for producing chiral pharmaceutical intermediates.^[1]

Heterogeneous Rhodium Catalysts

Heterogeneous catalysts involve **rhodium** metal particles dispersed on a solid support. Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and continuous processing.^[2]

- Supported **Rhodium** Catalysts: These catalysts consist of **rhodium** nanoparticles supported on materials like activated carbon (Rh/C) or alumina (Rh/Al₂O₃).^{[16][17]} They are typically prepared via impregnation of the support with a **rhodium** salt (e.g., RhCl₃, Rh(NO₃)₃) followed by drying, calcination, and reduction.^{[18][19]} Supported **rhodium** catalysts are highly active for hydrogenation reactions, including the reduction of aromatic rings, and for CO oxidation in applications like automotive catalytic converters.^{[9][20][21]}

Core Applications and Reaction Mechanisms

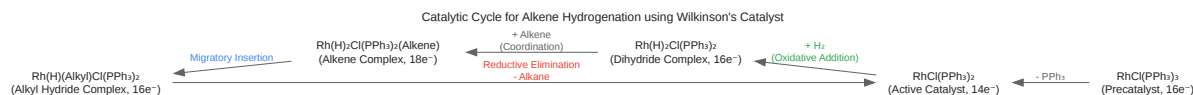
Rhodium catalysts are employed in a multitude of organic transformations. The following sections detail the mechanisms and provide performance data for the most significant applications.

Hydrogenation

The addition of molecular hydrogen (H₂) across a double or triple bond is one of the most fundamental reactions in organic synthesis. **Rhodium** catalysts, particularly Wilkinson's catalyst, are exceptionally efficient for this transformation under mild conditions.^{[5][6]}

3.1.1 Catalytic Cycle of Hydrogenation (Wilkinson's Catalyst)

The widely accepted mechanism for alkene hydrogenation by Wilkinson's catalyst is a sequence of organometallic reactions involving changes in the oxidation state and coordination number of the **rhodium** center.^{[4][8]} The cycle begins with the dissociation of a phosphine ligand from the 16-electron precatalyst to form a highly reactive 14-electron species.^[8] This is followed by the oxidative addition of H₂, coordination of the alkene, migratory insertion of the hydride onto the alkene, and finally, reductive elimination of the alkane product, which regenerates the active catalyst.^{[4][8]}



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Caption: Catalytic cycle for alkene hydrogenation using Wilkinson's catalyst.

3.1.2 Performance Data for Rhodium-Catalyzed Hydrogenation

Catalyst	Substrate	Conditions	Yield (%)	ee (%)	Reference
$[\text{Rh}(\text{COD})(\text{DuPHOS})]^+ \text{BF}_4^-$	Methyl (Z)- α -acetamidocinnamate	H_2 (1 atm), MeOH, 25 °C	>99	99	[1]
Wilkinson's Catalyst	1-Hexene	H_2 (1 atm), Benzene, 25 °C	>99	N/A	[4]
$\text{CpRh}(2-(2\text{-pyridyl})\text{phenyl})\text{H}$	α, β -Unsaturated Carbonyl	H_2 (80 psi), RT	High	N/A	[22]
$[\text{Rh}(\text{BisP})(\text{CD}_3\text{OD})_2]\text{BF}_4$	Enamide	H_2 (low temp)	High	High	[23]

3.1.3 Experimental Protocol: Hydrogenation of 1-Octene

- Catalyst Preparation:** In a Schlenk flask under an inert atmosphere (N_2 or Ar), dissolve Wilkinson's catalyst ($[\text{RhCl}(\text{PPh}_3)_3]$, 23.1 mg, 0.025 mmol) in degassed toluene (20 mL).
- Reaction Setup:** In a separate flask equipped with a magnetic stir bar, add 1-octene (1.12 g, 10 mmol).

- **Hydrogenation:** Purge the flask containing the substrate with hydrogen gas (H_2). Using a syringe, transfer the catalyst solution to the substrate flask.
- **Reaction Execution:** Seal the flask and connect it to a balloon filled with H_2 . Stir the reaction mixture vigorously at room temperature.
- **Monitoring:** Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 1-2 hours.
- **Workup:** Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by passing it through a short column of silica gel to remove the catalyst, eluting with hexane to obtain n-octane.

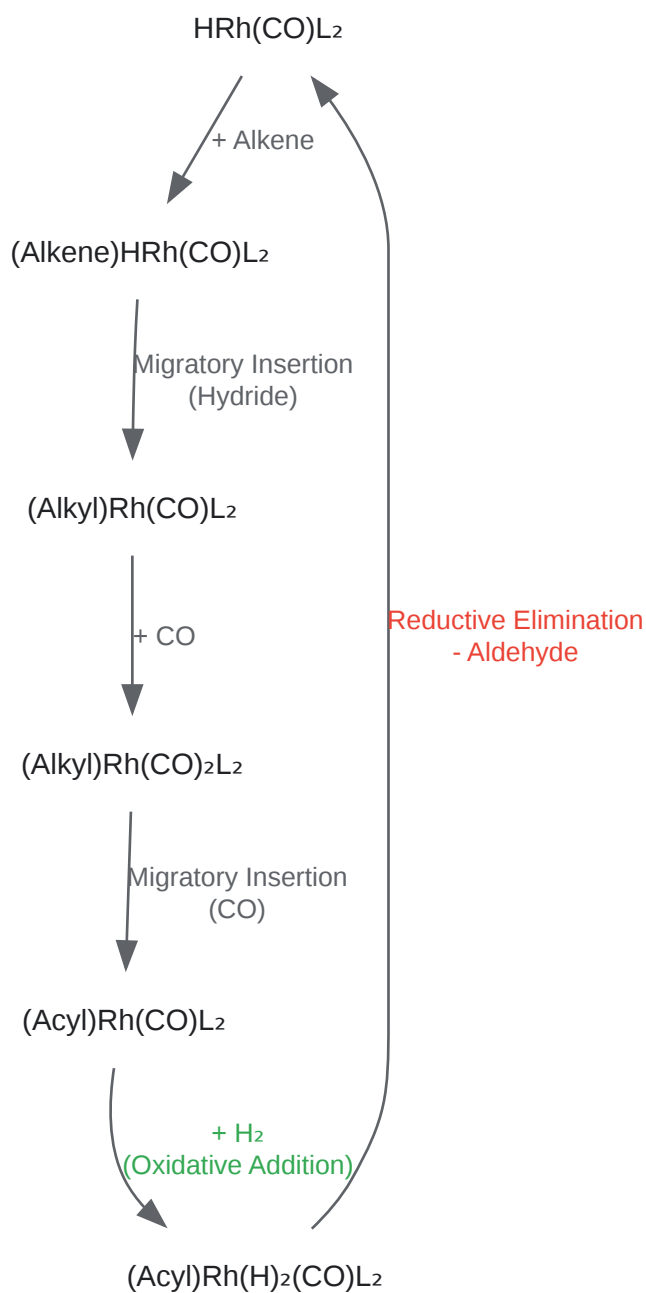
Hydroformylation (Oxo Process)

Hydroformylation is a major industrial process for producing aldehydes from alkenes, carbon monoxide, and hydrogen.^[13] **Rhodium** catalysts, often modified with phosphine ligands, offer superior activity and selectivity (particularly for the linear aldehyde) under milder conditions compared to older cobalt-based systems.^{[13][24]}

3.2.1 Catalytic Cycle of Hydroformylation

The hydroformylation cycle begins with a **rhodium**-hydride complex, such as $HRh(CO)(PPh_3)_2$. The key steps include alkene coordination, migratory insertion to form a **rhodium**-alkyl species, coordination of another CO molecule, migratory insertion of CO to form a **rhodium**-acyl species, oxidative addition of H_2 , and finally, reductive elimination of the aldehyde product to regenerate the **rhodium**-hydride catalyst.

Catalytic Cycle for Hydroformylation

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Caption: Generalized catalytic cycle for **rhodium**-catalyzed hydroformylation.

3.2.2 Performance Data for Rhodium-Catalyzed Hydroformylation

Catalyst / Ligand	Substrate	Conditions	Conversion (%)	n/iso Ratio	Reference
Rh(acac)(CO) ₂ / PPh ₃	1-Octene	80 °C, 10 bar H ₂ /CO	>99	~3:1	[1]
HRhCO(PPh ₃) ₃	Propene	90-120 °C, 15-30 bar	High	8:1 to 16:1	[13]
Rh(acac)(CO) ₂ / TPPTS	Propene	Aqueous biphasic	High	~95:5	[13]
Rh(acac)(CO) ₂ / Pyrrolyl-based amidite	1-Octene	80 °C, H ₂ /CO	High	up to ~100:1	[25]

3.2.3 Experimental Protocol: Hydroformylation of 1-Hexene

- **Reactor Setup:** Assemble a high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge.
- **Catalyst Precursor:** In a glovebox, charge the reactor with Rh(acac)(CO)₂ (5.2 mg, 0.02 mmol) and triphenylphosphine (PPh₃, 105 mg, 0.4 mmol).
- **Reactants:** Add degassed toluene (20 mL) and 1-hexene (0.84 g, 10 mmol) to the reactor.
- **Reaction Execution:** Seal the autoclave, remove it from the glovebox, and purge it several times with synthesis gas (1:1 H₂/CO). Pressurize the reactor to 20 bar with synthesis gas.
- **Heating and Monitoring:** Heat the reactor to 80 °C and maintain stirring. Monitor the pressure drop to gauge the reaction progress.
- **Workup:** After the reaction is complete (e.g., 4-6 hours or when pressure uptake ceases), cool the reactor to room temperature and carefully vent the excess gas.

- Analysis: Analyze the liquid product mixture by GC-MS to determine the conversion and the ratio of n-heptanal to 2-methylhexanal (n/iso ratio).

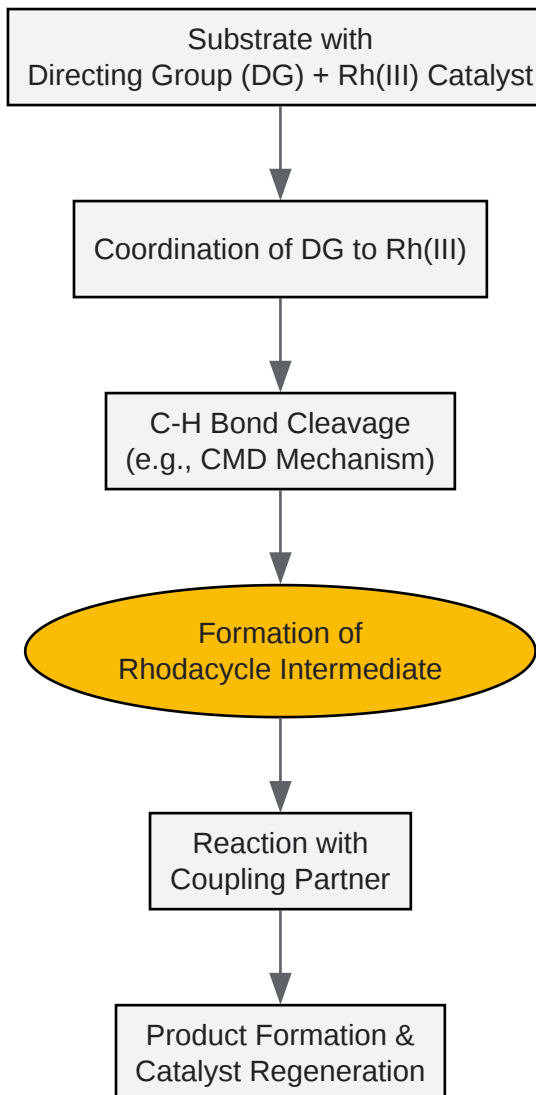
C-H Activation and Functionalization

Rhodium-catalyzed C-H activation has become a powerful strategy for forming C-C and C-X bonds directly from ubiquitous C-H bonds, offering a more atom-economical approach than traditional cross-coupling methods.^[26] These reactions often employ a directing group on the substrate to guide the catalyst to a specific C-H bond, ensuring high regioselectivity.^[27] Rh(III) complexes are particularly effective for these transformations.^[27]

3.3.1 Logical Workflow for C-H Activation

The general pathway involves the coordination of a directing group to the **rhodium** center, followed by C-H bond cleavage, typically through a Concerted Metalation-Deprotonation (CMD) mechanism.^[26] The resulting rhodacycle intermediate then reacts with a coupling partner (e.g., an alkyne or alkene), and subsequent steps lead to the final product and catalyst regeneration.

Logical Workflow for Directed C-H Activation



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Caption: A simplified workflow for **rhodium**-catalyzed C-H functionalization.

3.3.2 Performance Data for Rhodium-Catalyzed C-H Activation

Catalyst	Substrate	Coupling Partner	Product	Yield (%)	ee (%)	Reference
[RhCp*Cl ₂] ₂	Benzamide	Diphenylacetylene	Isoquinoline	95	N/A	[27]
[Rh(COD) ₂] BF ₄ / (R)- H ₈ -binap	Cyclobutane	1,5-Enyne	Bis-bicyclic scaffold	High	High	[14]
Rh(I) / Chiral Ligand	Ferrocene	Aryl Bromide	Chiral Arylated Ferrocene	Good	High	[28]
Rh(III) / Chiral Cp Ligand	Indole	Alkyne	Annulated Product	High	High	[29]

3.3.3 Experimental Protocol: Rh(III)-Catalyzed Annulation of Benzamide with an Alkyne

- **Reaction Setup:** To an oven-dried screw-cap vial, add [RhCp*Cl₂]₂ (9.3 mg, 0.015 mmol, 2.5 mol%), AgSbF₆ (20.6 mg, 0.06 mmol), and CuSO₄·5H₂O (150 mg, 0.6 mmol).
- **Reactants:** Add benzamide (72.7 mg, 0.6 mmol) and diphenylacetylene (128 mg, 0.72 mmol).
- **Solvent:** Add tert-amyl alcohol (3.0 mL) as the solvent.
- **Reaction Execution:** Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 100 °C. Stir for 24 hours.
- **Workup:** After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
- **Purification:** Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the isoquinolone product.

Cyclopropanation

Rhodium(II) carboxylates are the catalysts of choice for the cyclopropanation of alkenes with diazo compounds.^[10] The reaction is believed to proceed through a **rhodium**-carbene intermediate, which then undergoes a concerted, asynchronous addition to the alkene.^{[10][30]} This method provides a powerful route to construct three-membered rings, which are valuable building blocks in organic synthesis.^[12]

3.4.1 Mechanism of Rhodium-Catalyzed Cyclopropanation

The catalytic cycle starts with the reaction of the Rh(II) dimer with a diazo compound. This leads to the extrusion of N₂ gas and the formation of a key electrophilic **rhodium**-carbene species. The alkene then attacks the carbene carbon, leading to the formation of the cyclopropane ring in a single, albeit asynchronous, step, regenerating the Rh(II) catalyst for the next cycle.

Caption: Key steps in the **rhodium(II)**-catalyzed cyclopropanation of an alkene.

3.4.2 Performance Data for Rhodium-Catalyzed Cyclopropanation

Catalyst	Diazo Compound	Alkene	Yield (%)	dr	ee (%)	Reference
Rh ₂ (S-DOSP) ₄	Methyl p-tolyldiazoacetate	Ethyl acrylate	59	>97:3	77	^[12]
Rh ₂ (S-TCPTAD) ₄	Methyl p-tolyldiazoacetate	Ethyl acrylate	71	>99:1	84	^[12]
Rh ₂ (OAc) ₄	Ethyl diazoacetate	Styrene	High	N/A	N/A	^[30]
Rh ₂ (octanoate) ₄	Methyl phenyldiazoacetate	Styrene	High	High	N/A	^[30]

3.4.3 Experimental Protocol: Enantioselective Cyclopropanation

- **Catalyst Solution:** In a glovebox, dissolve the chiral dirhodium catalyst, e.g., $\text{Rh}_2(\text{S-TCPTAD})_4$ (1 mol%), in a dry, degassed solvent like pentane or dichloromethane (DCM).
- **Reaction Setup:** In a flame-dried Schlenk flask under an inert atmosphere, add the alkene substrate (1.0 mmol, e.g., styrene).
- **Reactant Addition:** Dissolve the diazoacetate (1.2 mmol) in the same solvent.
- **Slow Addition:** Using a syringe pump, add the diazoacetate solution to the stirred solution of the alkene and catalyst over a period of 4-6 hours at the specified temperature (e.g., refluxing pentane). Slow addition is crucial to keep the concentration of the diazo compound low and minimize side reactions.
- **Monitoring:** After the addition is complete, continue stirring for another hour. Monitor the reaction by TLC to ensure all the diazo compound has been consumed.
- **Workup:** Remove the solvent under reduced pressure.
- **Purification and Analysis:** Purify the crude product by flash column chromatography on silica gel. Determine the yield, diastereomeric ratio (by ^1H NMR), and enantiomeric excess (by chiral HPLC).

Catalyst Synthesis and Preparation

Synthesis of Wilkinson's Catalyst $[\text{RhCl}(\text{PPh}_3)_3]$

This procedure is based on the common laboratory synthesis from **rhodium**(III) chloride hydrate.^{[4][5]}

- **Setup:** To a round-bottom flask equipped with a reflux condenser, add **rhodium**(III) chloride hydrate ($\text{RhCl}_3 \cdot x\text{H}_2\text{O}$, 1.0 g).
- **Reagents:** Add absolute ethanol (60 mL) and an excess of triphenylphosphine (PPh_3 , 6.0 g). The triphenylphosphine acts as both the ligand and the reducing agent.^[4]

- **Reflux:** Heat the mixture to reflux with stirring. The initial dark red-brown mixture will gradually turn into a bright yellow-orange solution, followed by the precipitation of the red-brown crystalline product. The reflux is typically maintained for 1-2 hours.
- **Isolation:** Cool the mixture to room temperature, and then further cool in an ice bath to maximize precipitation.
- **Washing:** Collect the crystals by vacuum filtration. Wash the product sequentially with small portions of cold ethanol and then diethyl ether to remove excess triphenylphosphine and triphenylphosphine oxide.
- **Drying:** Dry the red-brown crystals under vacuum to yield pure $[\text{RhCl}(\text{PPh}_3)_3]$.

Preparation of a Supported Catalyst: 0.1% Rh/Al₂O₃ via Incipient Wetness Impregnation

This method ensures even distribution of the metal precursor on the high-surface-area support. [\[18\]](#)[\[19\]](#)

- **Support Preparation:** Dry $\gamma\text{-Al}_2\text{O}_3$ support material in an oven at 120 °C overnight to remove adsorbed water. Determine the pore volume of the support (e.g., via N₂ physisorption or by measuring water uptake).
- **Precursor Solution:** Prepare an aqueous solution of a **rhodium** salt, such as **rhodium(III)** nitrate ($\text{Rh}(\text{NO}_3)_3$). Calculate the amount of **rhodium** salt needed to achieve a 0.1% weight loading of Rh on the support. Dissolve this amount in a volume of deionized water equal to the pore volume of the alumina support to be used.
- **Impregnation:** Add the precursor solution dropwise to the dried $\gamma\text{-Al}_2\text{O}_3$ support while continuously mixing or tumbling the solid. The goal is to fill the pores of the support without forming a slurry.
- **Drying:** Dry the impregnated material in an oven at 120 °C for 4 hours in static air to remove the solvent.[\[18\]](#)
- **Calcination:** Transfer the dried powder to a furnace. Heat the material in air by slowly ramping the temperature (e.g., 1 °C/min) to 500-600 °C and hold for 4 hours.[\[18\]](#)[\[19\]](#) This

step decomposes the nitrate precursor to form **rhodium** oxide species on the support.

- **Reduction (Activation):** Before use, the calcined catalyst is typically activated by reduction. Place the catalyst in a tube furnace and heat it under a flow of hydrogen gas (e.g., 5% H₂ in N₂) at a designated temperature (e.g., 300-500 °C) for several hours to reduce the **rhodium** oxide to metallic **rhodium** nanoparticles. Cool to room temperature under an inert gas flow before use.

Conclusion and Outlook

Rhodium-based catalysts are exceptionally versatile and powerful tools in modern organic synthesis and industrial chemistry.[31] From the landmark development of Wilkinson's catalyst for hydrogenation to the sophisticated chiral complexes used in asymmetric synthesis, **rhodium** has enabled the efficient construction of complex molecules with remarkable control over reactivity and stereoselectivity.[1][32] Key applications in hydroformylation, C-H functionalization, and cyclopropanation underscore its broad impact.[33]

Despite their effectiveness, the high cost and scarcity of **rhodium** remain significant barriers.[2] Future research will undoubtedly focus on several key areas:

- **Catalyst Efficiency:** Developing catalysts with higher turnover numbers and frequencies to reduce the required metal loading.
- **Recycling and Heterogenization:** Designing more robust heterogeneous catalysts and effective methods for recovering homogeneous catalysts to improve sustainability.[2]
- **Base Metal Alternatives:** Exploring catalysts based on more abundant and less expensive first-row transition metals that can mimic the unique reactivity of **rhodium**.
- **New Transformations:** Expanding the scope of **rhodium** catalysis to novel C-H activation and functionalization reactions to build molecular complexity in fewer steps.[29]

As the demands for more efficient and environmentally benign chemical processes grow, the continued innovation in the field of **rhodium** catalysis will be essential for advancing the capabilities of chemical synthesis in the pharmaceutical, agrochemical, and materials science sectors.

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